Dagrocorat Hydrochloride: A Deep Dive into its Mechanism of Action as a Selective Glucocorticoid Receptor Modulator
Dagrocorat Hydrochloride: A Deep Dive into its Mechanism of Action as a Selective Glucocorticoid Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dagrocorat hydrochloride (PF-00251802) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that has been investigated for the treatment of inflammatory conditions such as rheumatoid arthritis. As the active metabolite of the prodrug fosdagrocorat, its mechanism of action is centered on the differential regulation of the glucocorticoid receptor (GR), aiming to retain the anti-inflammatory benefits of traditional glucocorticoids while minimizing their associated adverse effects. This technical guide provides a comprehensive overview of the core mechanism of action of dagrocorat, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of Action: Dissociated Agonism of the Glucocorticoid Receptor
Dagrocorat is classified as a dissociated agonist of the glucocorticoid receptor (GR). This means it selectively modulates the downstream signaling pathways of the GR, primarily favoring the transrepression pathway, which is associated with anti-inflammatory effects, over the transactivation pathway, which is linked to many of the undesirable side effects of conventional glucocorticoids.[1][2]
Upon binding to the cytosolic GR, dagrocorat induces a conformational change in the receptor, leading to its translocation into the nucleus. Here, the dagrocorat-GR complex primarily interacts with other transcription factors, such as NF-κB and AP-1, to inhibit the expression of pro-inflammatory genes. This process, known as transrepression, is central to its anti-inflammatory efficacy. In contrast, the ability of the dagrocorat-GR complex to directly bind to glucocorticoid response elements (GREs) on DNA and initiate the transcription of genes associated with metabolic side effects (transactivation) is significantly reduced compared to full GR agonists.[3][4]
This "dissociation" between transrepression and transactivation is the cornerstone of the therapeutic hypothesis for dagrocorat, positioning it as a potentially safer alternative to traditional corticosteroid therapy.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological data for dagrocorat hydrochloride, demonstrating its high affinity for the glucocorticoid receptor and its functional activity profile.
| Parameter | Assay Type | Species | Value | Reference |
| Binding Affinity | ||||
| IC50 | Glucocorticoid Receptor Fluorescence Polarization Ligand Binding Assay | Human | 1.31 nM | [5] |
| Functional Activity | ||||
| IC50 | Transrepression (inhibition of LPS-induced TNF-alpha release) | Human (whole blood) | 35 nM | [5] |
| IC50 | Transactivation (inhibition of dexamethasone-induced transactivation) | Human (ChaGoK1 cells) | 8.9 nM | [5] |
| Drug Metabolism | ||||
| IC50 | CYP3A Inhibition (time-dependent reversible) | Human (liver microsomes) | 1.3 µM | [6] |
| Ki | CYP2D6 Inhibition (time-dependent reversible) | Human (liver microsomes) | 0.57 µM | [6] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating the activity of dagrocorat.
Caption: Glucocorticoid Receptor Signaling Pathway Modulation by Dagrocorat.
Caption: Experimental Workflow for In Vitro Evaluation of Dagrocorat.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in this guide.
Glucocorticoid Receptor Binding Assay (Fluorescence Polarization)
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Objective: To determine the binding affinity of dagrocorat to the human glucocorticoid receptor.
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Principle: This assay measures the competition between a fluorescently labeled GR ligand and an unlabeled test compound (dagrocorat) for binding to the full-length GR protein. The change in polarization of the fluorescent signal is proportional to the amount of fluorescent ligand displaced by the test compound.
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Materials:
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Full-length human glucocorticoid receptor protein.
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Fluorescently labeled GR ligand (e.g., Fluormone™ GS1 Red).
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Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).
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Dagrocorat hydrochloride stock solution (in DMSO).
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Microplate reader with fluorescence polarization capabilities.
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-
Procedure:
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Prepare a serial dilution of dagrocorat in the assay buffer.
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In a microplate, add the GR protein, the fluorescently labeled GR ligand, and the diluted dagrocorat or vehicle control.
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Incubate the plate at room temperature for a specified period (e.g., 4 hours) to allow the binding to reach equilibrium.
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Measure the fluorescence polarization of each well using a microplate reader.
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Calculate the percentage of inhibition of fluorescent ligand binding at each concentration of dagrocorat.
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Plot the percentage of inhibition against the logarithm of the dagrocorat concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Transrepression Assay (Inhibition of LPS-induced TNF-α Release)
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Objective: To assess the ability of dagrocorat to inhibit the production of the pro-inflammatory cytokine TNF-α.
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Principle: This assay uses human whole blood stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the release of TNF-α. The ability of dagrocorat to suppress this release is quantified.
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Materials:
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Fresh human whole blood.
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Lipopolysaccharide (LPS).
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Dagrocorat hydrochloride stock solution (in DMSO).
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Culture medium (e.g., RPMI 1640).
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TNF-α quantification kit (e.g., AlphaLISA).
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Procedure:
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Prepare a serial dilution of dagrocorat in the culture medium.
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In a microplate, pre-incubate the whole blood with the diluted dagrocorat or vehicle control for a specified time (e.g., 45 minutes).
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Add LPS to each well to stimulate TNF-α production and incubate for an extended period (e.g., 18 hours).
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Centrifuge the plate to separate the plasma.
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Measure the concentration of TNF-α in the plasma using a suitable method such as AlphaLISA.
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Calculate the percentage of inhibition of TNF-α release at each concentration of dagrocorat.
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Plot the percentage of inhibition against the logarithm of the dagrocorat concentration and fit the data to determine the IC50 value.
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Transactivation Assay (Inhibition of Dexamethasone-induced Reporter Gene Expression)
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Objective: To evaluate the antagonist activity of dagrocorat on GR-mediated gene transactivation.
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Principle: A reporter cell line containing a GR-responsive reporter gene (e.g., β-galactosidase) is stimulated with a full GR agonist (dexamethasone) to induce reporter gene expression. The ability of dagrocorat to inhibit this induction is measured.
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Materials:
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A human cell line expressing the glucocorticoid receptor and a GR-responsive reporter gene (e.g., ChaGo-K1 cells).
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Dexamethasone.
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Dagrocorat hydrochloride stock solution (in DMSO).
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Cell culture medium and reagents.
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Reagents for quantifying the reporter gene product.
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Procedure:
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Seed the reporter cells in a microplate and allow them to adhere.
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Treat the cells with a fixed concentration of dexamethasone in the presence of a serial dilution of dagrocorat or vehicle control.
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Incubate the cells for a specified period (e.g., 24 hours) to allow for reporter gene expression.
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Lyse the cells and measure the activity of the reporter gene product (e.g., β-galactosidase activity).
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Calculate the percentage of inhibition of dexamethasone-induced reporter gene expression at each concentration of dagrocorat.
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Plot the percentage of inhibition against the logarithm of the dagrocorat concentration to determine the IC50 value for antagonist activity.
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Conclusion
Dagrocorat hydrochloride's mechanism of action as a selective glucocorticoid receptor modulator, characterized by its high binding affinity and preferential transrepression activity, represents a targeted approach to anti-inflammatory therapy. The quantitative data and experimental protocols presented in this guide provide a robust framework for understanding and further investigating the pharmacological properties of this compound. The ability to dissociate the anti-inflammatory effects from the metabolic side effects of glucocorticoids holds significant promise for the development of safer and more effective treatments for a range of inflammatory and autoimmune diseases. Although the clinical development of dagrocorat was discontinued, the principles of its mechanism of action continue to inform the design of next-generation SGRMs.
References
- 1. In Vitro and In Vivo Investigation of Potential for Complex CYP3A Interaction for PF-00251802 (Dagrocorat), a Novel Dissociated Agonist of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dagrocorat - Wikipedia [en.wikipedia.org]
- 3. Improved disease activity with fosdagrocorat (PF‐04171327), a partial agonist of the glucocorticoid receptor, in patients with rheumatoid arthritis: a Phase 2 randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural and synthetic compounds as dissociated agonists of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dagrocorat | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
